1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene
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Overview
Description
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is a diterpenoid compound with the molecular formula C18H26. It is characterized by its complex structure, which includes multiple rings and double bonds. This compound is part of the abietane-type diterpenoids, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene typically involves the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP). This process can be catalyzed by specific enzymes such as terpene synthases. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification processes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the mechanisms of cyclization and rearrangement reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the biosynthesis of other diterpenoids, thereby modulating their activity. Additionally, its structural features allow it to interact with cell membranes and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
- 18-Norabieta-8,11,13-triene
- Dehydroabietane
- 1-Methyl-10,18-bisnorabieta-8,11,13-triene
- 1,2,3,4-Tetrahydroretene
- Retene
Uniqueness: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is unique due to its specific structural arrangement and the presence of multiple double bonds. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C18H26 |
---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1-methyl-7-propan-2-yl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C18H26/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7,10-13,16,18H,4-6,8-9H2,1-3H3 |
InChI Key |
XWUVCHRGACWHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1CCC3=C2C=CC(=C3)C(C)C |
Origin of Product |
United States |
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